2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide
CAS No.: 1058485-33-8
Cat. No.: VC11932200
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058485-33-8 |
|---|---|
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H18N4O2/c1-14-5-7-15(8-6-14)17-10-19(25)23(13-22-17)12-18(24)21-11-16-4-2-3-9-20-16/h2-10,13H,11-12H2,1H3,(H,21,24) |
| Standard InChI Key | TUKOTXBFTFGZFA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3 |
Introduction
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of pyrimidines and amides, characterized by specific functional groups that may contribute to its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
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Formation of the Pyrimidine Core: The initial step may involve the condensation of appropriate pyrimidine precursors with substituted aromatic compounds.
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Substitution Reactions: The introduction of the pyridine moiety occurs through nucleophilic substitution, often utilizing specific reagents to ensure selectivity.
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Final Acetylation: The final step generally involves acetylation to yield the desired acetamide derivative.
Reaction Conditions
The synthesis may require controlled temperatures, specific solvents (such as dioxane or ethanol), and purification techniques like recrystallization or chromatography to isolate the final product.
Biological Activity and Mechanism of Action
Research indicates that compounds similar to 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide exhibit various biological activities:
Antitumor Activity
Studies have shown that related compounds can inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. This effect is often mediated through:
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Caspase Activation: Induction of programmed cell death pathways.
Antioxidative Effects
The antioxidative properties are attributed to the compound's ability to scavenge free radicals and protect cellular components from oxidative stress.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other pyrimidine derivatives:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | C₁₅H₁₈N₂O₂ | 286.33 g/mol |
| 2-(6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetamide | C₁₅H₁₈N₂O₂ | 286.33 g/mol |
The distinct features of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide may confer unique biological activities compared to these similar compounds.
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